Neopentyl chloroformate
Overview
Description
It is widely used as a protecting agent during peptide synthesis . The compound has the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol . It is known for its utility in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl chloroformate can be synthesized through the reaction of neopentyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(CH3)3CCH2OH+COCl2→(CH3)3CCH2OCOCl+HCl
This reaction requires careful handling of phosgene, a toxic and hazardous reagent.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The product is then purified and stored under appropriate conditions to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions: Neopentyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form neopentyl alcohol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Solvents like methanol, ethanol, and water are used in solvolysis reactions.
Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure optimal yields.
Major Products:
Esters: Reaction with alcohols forms esters.
Carbamates: Reaction with amines forms carbamates.
Thioesters: Reaction with thiols forms thioesters.
Scientific Research Applications
Neopentyl chloroformate has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, aiding in the study of protein structures and functions.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly in the formation of prodrugs and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of neopentyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, leading to the formation of esters, carbamates, and other derivatives. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, followed by the elimination of the leaving group (chloride ion) . This mechanism is influenced by the solvent and reaction conditions, which can affect the rate and outcome of the reaction.
Comparison with Similar Compounds
- Ethyl chloroformate
- Isobutyl chloroformate
- Phenyl chloroformate
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Comparison: Neopentyl chloroformate is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear chloroformates like ethyl chloroformate . This steric effect can influence the rate of solvolysis and other reactions, making this compound a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2,2-dimethylpropyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBFHLPTCPVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391707 | |
Record name | Neopentyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20412-38-8 | |
Record name | Neopentyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopentyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.